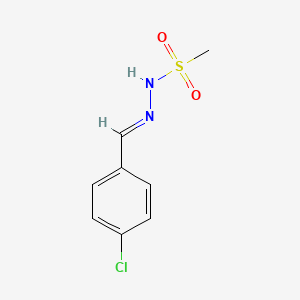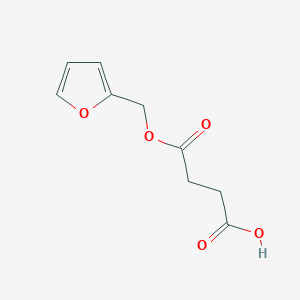![molecular formula C19H20N4O4S B5512523 5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5512523.png)
5-(phenoxymethyl)-4-[(2,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazole derivatives often involves multi-step chemical reactions, starting from basic heterocyclic compounds or functionalized intermediates. For instance, a related synthesis process includes the aminomethylation and cyanoethylation reactions of 5-(4-alkoxybenzyl)-4-methyl(phenyl, allyl)-4H-1,2,4-triazole-3-thiols, showcasing the versatility of reactions at the nitrogen atom N2 to produce compounds with potential biological activities (Hakobyan et al., 2017).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their ring systems, functional groups, and substituents which play a critical role in determining their chemical and physical properties. Detailed molecular structure analysis can be conducted using spectroscopic methods (FT-IR, UV-visible, NMR) and theoretical studies such as density functional theory (DFT) calculations, which provide insights into the compound's geometric parameters, electronic transitions, and vibrational modes (Srivastava et al., 2016).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives, including our compound of interest, is influenced by the presence of functional groups and the triazole core. These compounds can undergo various chemical reactions such as cyclization, condensation, and substitution, leading to a wide range of products with diverse biological activities. For example, the synthesis and anticancer evaluation of some new 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives highlight the potential of triazole compounds in medicinal chemistry (Bekircan et al., 2008).
Applications De Recherche Scientifique
Synthesis and Antioxidant Activity
A series of novel derivatives related to the compound have been synthesized, demonstrating potent antioxidant activities. These activities are attributed to the electron-releasing groups in their structures, highlighting their potential for further development as antioxidant agents (Maddila et al., 2015).
DNA Methylation Inhibitors
Functionalization of similar triazole derivatives has shown promise in the synthesis of novel DNA methylation inhibitors. These compounds have been evaluated for their impact on cancer DNA methylation, indicating their potential application in cancer research and therapy (Hakobyan et al., 2017).
Corrosion Inhibition
Research into Schiff’s bases of pyridyl substituted triazoles, closely related to the compound of interest, has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This suggests their potential application in protecting industrial materials from corrosion (Ansari et al., 2014).
Anticancer Evaluation
Studies on derivatives of the compound have been conducted to assess their anticancer activities. These compounds were screened against a panel of 60 cell lines from various cancer types, showing significant inhibitory effects and highlighting their potential in anticancer drug development (Bekircan et al., 2008).
Tyrosinase Inhibition
Derivatives of the compound have also been synthesized and shown potent inhibitory effects on tyrosinase activities, suggesting their utility in developing antityrosinase agents. This has implications for cosmetic applications, particularly in the treatment of hyperpigmentation disorders (Yu et al., 2015).
Theoretical and Experimental Analyses
Further studies include theoretical and experimental analyses of triazole compounds for various biological and corrosion inhibition activities, offering insights into their chemical reactivity and potential industrial applications (Srivastava et al., 2016).
Propriétés
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-24-15-10-17(26-3)16(25-2)9-13(15)11-20-23-18(21-22-19(23)28)12-27-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,22,28)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBWQONIJQFTMJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C=NN2C(=NNC2=S)COC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=N/N2C(=NNC2=S)COC3=CC=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(phenoxymethyl)-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5512461.png)
![8-[(6-chloro-2-pyridinyl)methyl]-2-(3-methylbutyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512463.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5512467.png)
![(3R*,4R*)-3-cyclopropyl-4-methyl-1-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}pyrrolidin-3-ol](/img/structure/B5512469.png)
![4-[2-(4-nitrobenzylidene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5512471.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methylchromane-3-carboxamide](/img/structure/B5512474.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5512492.png)



![2-(4-fluorophenyl)-N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5512515.png)